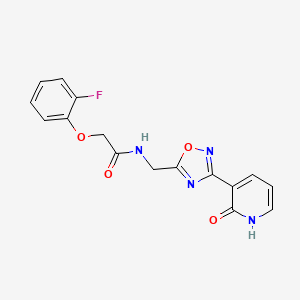

2-(2-氟苯氧基)-N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel N-substituted acetamide derivatives involves multi-step chemical reactions starting with readily available starting materials. In the first paper, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The process was followed by a series of reactions, including the formation of dihydropyrimidin derivatives, which were then linked to a phenoxyacetamide moiety. The structures of the synthesized compounds were confirmed using 1H NMR, IR, mass spectrum, and elemental analyses .

In the second paper, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate was then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final step involved the reaction of this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides to produce the target compounds. The structures were elucidated using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in both studies were characterized using spectroscopic techniques. The 1H NMR spectra provided insights into the hydrogen environments within the molecules, indicating the successful incorporation of the desired functional groups. IR spectroscopy was used to identify characteristic functional group vibrations, confirming the presence of acetamide, oxadiazole, and other relevant moieties. Mass spectrometry offered molecular weight confirmation and supported the proposed structures .

Chemical Reactions Analysis

The chemical reactions employed in these studies were designed to build complex molecules with potential biological activity. The reactions involved nucleophilic substitutions, condensations, and cyclization steps. The use of a weak base and polar aprotic solvent in the second study suggests that the reaction conditions were carefully optimized to facilitate the formation of the oxadiazole ring and subsequent thioether linkage . The first study does not detail the reaction conditions but indicates that the synthesis pathway was effective in producing compounds with herbicidal activity .

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, the biological activity assays suggest that these properties were conducive to herbicidal and antibacterial activities. The compounds in the first study exhibited herbicidal activities against dicotyledonous weeds, which implies that they possess the necessary stability and solubility to be taken up by plants and exert their effects. The second study's compounds showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating that they have the appropriate lipophilicity and molecular recognition features to interact with bacterial cells .

科学研究应用

合成和药理学评价

Panchal 等人(2020 年)的一项研究探讨了 1,3,4-恶二唑衍生物作为小肺癌治疗中塌陷反应介导蛋白 1 (CRMP 1) 抑制剂的设计、合成和药理学评价。这些化合物,包括 2-(4-苯基氨基)-N-(5-((4-硝基苯氧基)甲基)-1,3,4-恶二唑-2-基)乙酰胺和 N-(5-(苯氧基甲基)-1,3,4-恶二唑-2-基)-2-(苯基氨基)乙酰胺的变体,表现出显着的细胞生长抑制作用,在某些情况下可与标准贝伐单抗媲美 (Panchal, Rajput, & Patel, 2020).

新型衍生物的核磁共振研究

2012 年,李英俊对与目标分子密切相关的 N-苯基-2-({5-[(2-(苯氧基甲基)-苯并咪唑-1-基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酰胺进行了核磁共振研究,并使用 2D 核磁共振技术分析了其结构性质 (李英俊,2012).

三唑并吡啶衍生物的合成和生物学评估

Karpina 等人(2019 年)的一项研究讨论了 2-[(1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]乙酰胺的合成,包括一系列具有 1,2,4-恶二唑环的乙酰胺。这些化合物被合成并评估了它们的药理活性,提供了对功能化三唑并吡啶衍生物的见解 (Karpina 等,2019).

化疗剂

Kaya 等人(2017 年)设计并合成了一系列 1,3,4-恶二唑衍生物,包括 N-(6-取代苯并噻唑-2-基)-2-[(5-[(3-甲氧基苯氧基)甲基]-1,3,4-恶二唑-2-基)硫代]乙酰胺等化合物,并评估了它们作为潜在化疗剂。这些化合物被测试了抗菌活性,并筛选了对人肿瘤细胞系的抗增殖活性,显示出显着的结果 (Kaya 等,2017).

属性

IUPAC Name |

2-(2-fluorophenoxy)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O4/c17-11-5-1-2-6-12(11)24-9-13(22)19-8-14-20-15(21-25-14)10-4-3-7-18-16(10)23/h1-7H,8-9H2,(H,18,23)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJQOUVPDYUZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3011152.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)